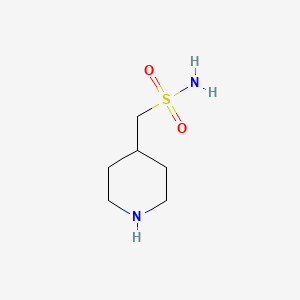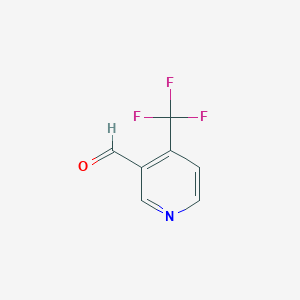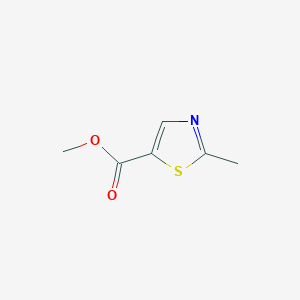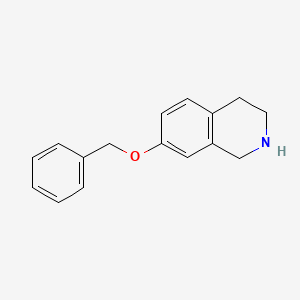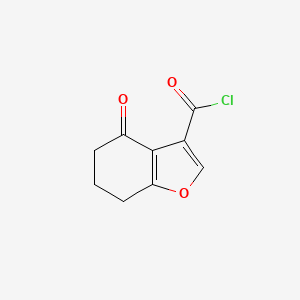
3-((トリメチルシリル)エチニル)フェノール
概要
説明
3-((Trimethylsilyl)ethynyl)phenol (3-TEP) is a silyl ether compound that has been used in organic synthesis for a variety of applications. It is a popular reagent for the preparation of a wide range of organic compounds, such as alcohols, amines, and carboxylic acids. In the past few decades, 3-TEP has also been investigated for its potential applications in scientific research, particularly in biochemistry and physiology.
科学的研究の応用
化学センサーにおける蛍光団
この化合物は、特に1,3,6,8-テトラキス[(トリメチルシリル)エチニル]ピレンとして、ポリスチレン (PS) と混合したときに溶液および気相分析物中のニトロ芳香族化合物 (NAC) を検出するための蛍光団として使用されます .
有機化学における誘導化
有機化学では、トリメチルシリル基は、アルコールやフェノールなどの揮発性のない化合物を誘導化するために使用され、ヒドロキシル基の水素をトリメチルシリル基に置き換えてトリメチルシロキシ基を形成します4.
ラジカルベースの試薬
トリス(トリメチルシリル)シラン: 関連する化合物は、有機化学におけるラジカル還元反応やヒドロシリル化反応のためのラジカルベースの試薬として使用されます .
材料合成
トリメチルシリル基を含むフェノール誘導体は、樹脂、接着剤、BHT や BHA などの食品保存料などのさまざまな材料を合成するための出発物質となります .
潜在的な治療用途
3-((トリメチルシリル)エチニル)フェノールに特化したものではありませんが、フェノール誘導体は、潜在的な治療用途について研究されています.
作用機序
Target of Action
The trimethylsilyl group, a functional group in organic chemistry, is known to interact with various organic compounds .
Mode of Action
It can substitute a hydrogen in the hydroxyl groups on compounds, forming trimethylsiloxy groups . This could potentially be a mode of action for 3-((Trimethylsilyl)ethynyl)phenol.
Pharmacokinetics
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
It’s known that trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis .
Action Environment
It’s known that trimethylsilyl groups can increase the volatility of compounds, potentially influencing their behavior in different environments .
生化学分析
Biochemical Properties
3-((Trimethylsilyl)ethynyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trimethylsilyl group, known for its chemical inertness and large molecular volume, can affect the binding affinity and specificity of the compound towards its targets . For instance, 3-((Trimethylsilyl)ethynyl)phenol may interact with enzymes involved in oxidative stress responses, modulating their activity and thereby impacting cellular redox balance.
Cellular Effects
The effects of 3-((Trimethylsilyl)ethynyl)phenol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-((Trimethylsilyl)ethynyl)phenol has been shown to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, 3-((Trimethylsilyl)ethynyl)phenol exerts its effects through specific binding interactions with biomolecules. The trimethylsilyl group can serve as a protective group, preventing unwanted side reactions and enhancing the stability of the compound . This allows 3-((Trimethylsilyl)ethynyl)phenol to selectively inhibit or activate enzymes, leading to changes in cellular function. For instance, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((Trimethylsilyl)ethynyl)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-((Trimethylsilyl)ethynyl)phenol remains stable under specific conditions, but its activity may diminish over extended periods . This temporal aspect is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3-((Trimethylsilyl)ethynyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of 3-((Trimethylsilyl)ethynyl)phenol.
Metabolic Pathways
3-((Trimethylsilyl)ethynyl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites . For example, the compound may influence the biosynthesis of phenolic acids, which play a role in plant defense mechanisms. Additionally, 3-((Trimethylsilyl)ethynyl)phenol can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of 3-((Trimethylsilyl)ethynyl)phenol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. For instance, 3-((Trimethylsilyl)ethynyl)phenol may be transported to specific cellular compartments where it exerts its effects on target biomolecules.
Subcellular Localization
The subcellular localization of 3-((Trimethylsilyl)ethynyl)phenol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of 3-((Trimethylsilyl)ethynyl)phenol by ensuring its proximity to target enzymes and proteins, thereby optimizing its biochemical interactions.
特性
IUPAC Name |
3-(2-trimethylsilylethynyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIWHFDINMVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622362 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
388061-72-1 | |
| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)phenoxy]propan-2-one](/img/structure/B1321785.png)
